molecular formula C12H12N2O B313478 N-[4-(1H-pyrrol-1-yl)phenyl]acetamide

N-[4-(1H-pyrrol-1-yl)phenyl]acetamide

Cat. No.: B313478
M. Wt: 200.24 g/mol
InChI Key: ZCHMTLUDLSKEKI-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrrol-1-yl)phenyl]acetamide is an acetamide derivative featuring a pyrrole ring attached to the para-position of the phenyl group.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(4-pyrrol-1-ylphenyl)acetamide

InChI

InChI=1S/C12H12N2O/c1-10(15)13-11-4-6-12(7-5-11)14-8-2-3-9-14/h2-9H,1H3,(H,13,15)

InChI Key

ZCHMTLUDLSKEKI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2C=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Activities
N-[4-(1H-pyrrol-1-yl)phenyl]acetamide (Target) Pyrrole at phenyl para-position C₁₂H₁₂N₂O 200.24 Base structure; heterocyclic electron donor
N-(4-(1H-pyrazol-1-yl)phenyl)acetamide (Compound 1) Pyrazole instead of pyrrole C₁₁H₁₁N₃O 201.23 Anti-inflammatory potential; natural product
N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide (35) Sulfonamide-piperazine substitution C₁₃H₁₉N₃O₃S 309.37 Analgesic activity comparable to paracetamol
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) Sulfonamide-piperazine substitution C₁₂H₁₇N₃O₃S 295.34 Anti-hypernociceptive activity
2-[4-(1H-pyrrol-1-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide Phenoxy linkage, trifluoromethyl substitution C₁₉H₁₅F₃N₂O₂ 360.33 Enhanced lipophilicity; fluorinated group
N-[4-(4-bromo-1-(phenylsulfonyl)pyrrolo-pyridin-2-yl)phenyl]acetamide Bromo, phenylsulfonyl, pyrrolopyridine extension C₂₂H₁₇BrN₃O₃S 506.36 Potential kinase inhibition; bulky substituents

Pharmacological and Functional Comparisons

  • Analgesic Activity: Compound 35 (sulfonamide-piperazine derivative) exhibits analgesic efficacy similar to paracetamol, suggesting that sulfonamide and tertiary amine groups enhance central nervous system penetration.
  • Anti-hypernociceptive Activity: Compound 37’s piperazine-sulfonamide moiety is critical for inflammatory pain modulation. Pyrrole-containing analogs like the target compound may require additional electronegative groups (e.g., trifluoromethyl in ) to achieve similar effects.
  • Stability and Metabolism : Chlorinated derivatives (e.g., Compounds 4–6 in , photodegradation products of paracetamol) highlight the role of halogenation in altering metabolic stability. The target compound’s pyrrole group, while electron-rich, may confer susceptibility to oxidative metabolism compared to halogenated analogs.

Physicochemical Properties

  • Lipophilicity : The trifluoromethylphenyl-substituted analog (MW 360.33) has higher lipophilicity than the target compound (MW 200.24), likely improving membrane permeability but reducing aqueous solubility.
  • Pyrazole analogs (e.g., Compound 1) may exhibit similar electronic profiles but differ in steric bulk.

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